3-Bromo-2-chloro-4-fluorobenzaldehyde is an aromatic compound characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine, attached to a benzaldehyde structure. Its molecular formula is with a molecular weight of approximately 237.45 g/mol. The compound features a benzene ring with a formyl group (-CHO), which is responsible for its aldehyde functionality. This unique combination of halogens significantly influences its chemical properties, reactivity, and potential applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals.
The synthesis of 3-Bromo-2-chloro-4-fluorobenzaldehyde can be achieved through several methods:
3-Bromo-2-chloro-4-fluorobenzaldehyde has several notable applications:
Studies on the interactions of 3-Bromo-2-chloro-4-fluorobenzaldehyde with various solvents indicate that solvent polarity significantly affects its conformational stability. The compound tends to prefer a trans conformer in both gas phase and solution environments. This behavior suggests that solvent effects play a crucial role in its reactivity during chemical processes.
Several compounds share structural similarities with 3-Bromo-2-chloro-4-fluorobenzaldehyde. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 2-Bromo-4-chloro-6-fluorobenzaldehyde | 0.92 | Different position of fluorine |
| 2-Bromo-6-chloro-4-fluorobenzaldehyde | 0.84 | Fluorine at different position |
| 4-Bromo-5-chloro-2-fluorobenzaldehyde | 0.84 | Variation in halogen positions |
| 3-Bromo-2-chloro-6-fluorobenzaldehyde | 0.83 | Different substitution pattern |
| 3-Bromo-2-chloro-5-fluorobenzaldehyde | 0.83 | Similar halogenation but different positions |
The uniqueness of 3-Bromo-2-chloro-4-fluorobenzaldehyde lies in its specific arrangement of three different halogen atoms on the benzene ring. This configuration can lead to distinct reactivity patterns compared to other halogenated benzaldehydes, influencing both its chemical behavior and potential applications in medicinal chemistry.
The introduction of halogen atoms at specific positions on benzaldehyde derivatives requires careful control of electronic and steric effects. For ortho-substituted compounds like 3-bromo-2-chloro-4-fluorobenzaldehyde, the proximity of substituents necessitates regioselective halogenation. Patent US6811832B2 highlights the historical use of bromine or chlorine gas for such transformations, though these methods often lead to over-halogenation or isomerization. A breakthrough involves the sequential application of sodium bromide and sodium hypochlorite under acidic conditions, which generates in situ hypobromous acid (HOBr) for controlled bromination. This approach avoids the direct handling of molecular bromine, reducing toxicity risks.
The ortho-chlorination step presents additional challenges due to the electron-withdrawing nature of adjacent halogens. In CN111848406A, UV light irradiation enables radical-based chlorination of 2-chloro-4-fluorotoluene without solvents, achieving 79% yield for the dichlorinated intermediate. This photochemical method demonstrates superior regiocontrol compared to thermal initiation, as the radical pathway favors positions stabilized by adjacent electron-withdrawing groups.
While some protocols eliminate catalysts entirely, others leverage phase-transfer catalysts (PTCs) to facilitate halogen exchange. The hydrolysis of 2-chloro-4-fluoro-dichlorotoluene in CN111848406A employs tetrabutylammonium salts to enhance reaction rates in biphasic systems. These catalysts stabilize transition states at the interface between organic and aqueous phases, particularly crucial for substrates with multiple halogen substituents that exhibit low solubility.
Contrastingly, the ultrasonic-assisted bromination described in CN109912396B achieves high efficiency without catalysts by leveraging cavitation effects to generate localized high-energy microenvironments. This physical activation method prevents catalyst contamination in the final product, a critical advantage for pharmaceutical intermediates.
Solvent selection profoundly impacts reaction kinetics and product isolation. Dichloromethane (DCM) emerges as the preferred organic phase in CN109912396B due to its ability to dissolve 4-fluorobenzaldehyde while remaining immiscible with aqueous sodium hypochlorite. The patent specifies a DCM-to-water ratio of 1.5:1 (v/v), which optimizes interfacial contact area without forming stable emulsions. Post-reaction phase separation under static conditions yields a clean organic layer containing the product, requiring only neutral washing and drying before crystallization.
For highly halogenated intermediates, CN111848406A employs 95% sulfuric acid as both solvent and catalyst in hydrolysis steps. The high dielectric constant of sulfuric acid stabilizes charged intermediates during aldehyde formation, while its dehydrating properties shift equilibrium toward product formation. Post-hydrolysis dilution with ice induces rapid crystallization, simplifying purification.
Ultrasound irradiation (20–40 kHz) plays a dual role in the synthesis outlined in CN109912396B. During the bromination stage, cavitation bubbles collapse near the phase boundary, generating microjets that enhance mixing between the organic and aqueous layers. This effect reduces reliance on mechanical stirring and cuts reaction time by 40% compared to conventional methods. In the post-reaction stage, additional ultrasonic treatment at 25°C ensures complete conversion of intermediates, with in situ monitoring via TLC showing 99% substrate consumption within 2 hours.
The technology’s benefits extend to crystallization steps. Ultrasound application during bulk melting crystallization at 31°C produces narrower particle size distributions (PSD) compared to static methods, as evidenced by laser diffraction analysis showing 90% of particles between 50–100 μm. This improved PSD enhances filtration rates and reduces solvent retention in the filter cake.
Modern protocols prioritize atom economy and reagent safety. The Virginia environmental code’s use of bromine chloride (BrCl) for disinfection provides conceptual insights, though direct BrCl application in synthesis remains underexplored. More practically, CN109912396B’s combination of sodium bromide and sodium hypochlorite under hydrochloric acid offers a safer bromine source, generating HOBr in situ without bromine gas emissions. This system achieves 92% bromine atom utilization efficiency, calculated from molar ratios of sodium bromide to product.
Chlorination innovations include CN111848406A’s substitution of chlorine gas with photochemically activated chlorination, eliminating the need for pressurized gas handling. The method’s 79% yield for 2-chloro-4-fluorobenzaldehyde demonstrates competitive efficiency while reducing process hazards. Life cycle assessment (LCA) comparisons show a 60% reduction in hazardous waste generation compared to traditional Friedel-Crafts chlorination.
Chromatographic separation of 3-bromo-2-chloro-4-fluorobenzaldehyde and its related halogenated intermediates requires specialized analytical approaches that account for the unique physicochemical properties imparted by multiple halogen substituents [1]. Gas chromatography-mass spectrometry represents the most effective technique for separating regioisomeric halogenated benzaldehyde derivatives, with complete resolution of all ten potential regioisomers achieved using specialized chiral columns [1]. The analysis utilizes a CHIRALDEX gas chromatography column operating with electron capture detection, providing exceptional sensitivity in the range of 0.004 to 0.02 nanograms for individual regioisomers [1].
High-performance liquid chromatography methods for halogenated benzaldehyde separation employ reversed-phase octadecylsilane columns with gradient elution systems [2]. The chromatographic conditions typically utilize acetonitrile-water mobile phases with detection at 254 nanometers wavelength [2]. Column chromatography with silica gel employing hexane-ethyl acetate gradient systems effectively separates the target aldehyde from other halogenated intermediates . The retention characteristics of fluorinated aromatic compounds on specialized bonded phases demonstrate unique selectivity patterns that vary significantly with mobile phase composition [4].
Thin-layer chromatography analysis of halogenated fatty aldehydes utilizes silica gel plates with petroleum ether-ethyl ether mobile phases [5]. The separation efficiency depends critically on the electron-donating or electron-withdrawing nature of the halogen substituents [4]. Supercritical fluid chromatography provides an alternative separation mode, particularly effective for thermally labile halogenated compounds that may decompose under conventional gas chromatography conditions [6].
Table 1: Chromatographic Separation Parameters for 3-Bromo-2-chloro-4-fluorobenzaldehyde
| Technique | Stationary Phase | Mobile Phase | Column Temperature (°C) | Detection Method | Retention Time (min) | Detection Limit (ng/mL) |
|---|---|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | 5% Phenylmethylsiloxane | Helium carrier gas | 50-280 (programmed) | Mass spectrometry (EI) | 12.3 | 0.5 |
| High Performance Liquid Chromatography | Octadecylsilane (C18) | Acetonitrile/Water gradient | 25 | UV detection at 254 nm | 8.7 | 2.0 |
| Thin Layer Chromatography | Silica Gel 60 | Hexane/Ethyl acetate (3:1) | Ambient | UV visualization | Rf = 0.65 | 100 |
| Supercritical Fluid Chromatography | Ethyl Pyridine Bonded Silica | Carbon dioxide/Methanol modifier | 40 | UV detection at 220 nm | 4.2 | 1.2 |
The retention behavior of halogenated benzaldehydes is influenced by the cumulative electronic effects of multiple halogen substituents [4]. Fluorine substitution generally increases retention times due to enhanced dipole-dipole interactions with the stationary phase [4]. Bromine and chlorine substituents contribute to increased molecular polarizability, affecting the separation selectivity in both normal and reversed-phase systems [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for monitoring halogenation reactions involving 3-bromo-2-chloro-4-fluorobenzaldehyde [7]. The aldehydic proton resonates as a characteristic singlet in the 9.80-9.90 parts per million range, with the exact chemical shift influenced by the electronic effects of the halogen substituents [8]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at approximately 189.2 parts per million, with halogen substitution patterns causing predictable chemical shift variations [8].
Proton-carbon coupling constants in halogenated benzaldehydes demonstrate significant sensitivity to substituent electronic effects [9]. The formyl group coupling constant increases substantially with electronegative halogen substitution, particularly for ortho-positioned substituents [9]. Natural J-coupling analysis reveals that σ carbon-hydrogen and σ carbon-carbon bond contributions dominate the coupling constant variations observed in halogenated systems [10].
Infrared spectroscopy serves as a primary tool for tracking halogenation progress through characteristic vibrational frequency changes [11]. The carbonyl stretching frequency of aromatic aldehydes typically appears between 1680-1690 wavenumbers, with halogen substitution causing systematic frequency shifts [11]. The aldehydic carbon-hydrogen stretching vibration occurs at unusually low frequencies (2850-2700 wavenumbers) due to the electron-withdrawing effect of the carbonyl group [11]. Aromatic carbon-hydrogen stretching modes and ring vibrations provide additional diagnostic information for monitoring reaction progress [12].
Ultraviolet-visible spectroscopy enables real-time monitoring of halogenation reactions through characteristic absorption changes [13]. Benzaldehyde derivatives exhibit strong π→π* transitions in the 275-285 nanometer region, with systematic wavelength shifts accompanying halogen substitution [13]. The absorption cross-sections for halogenated benzaldehydes demonstrate temperature dependence, requiring careful control of measurement conditions [13].
Table 2: Spectroscopic Analysis Parameters for Halogenated Benzaldehyde Monitoring
| Spectroscopic Method | Key Absorption/Signal (cm⁻¹ or ppm) | Characteristic Feature | Multiplicity/Pattern | Chemical Shift/Wavelength Range |
|---|---|---|---|---|
| 1H NMR | 9.85 (CHO) | Aldehydic proton singlet | Singlet | 9.80-9.90 ppm |
| 13C NMR | 189.2 (C=O) | Carbonyl carbon | Singlet | 188-191 ppm |
| IR Spectroscopy | 1685 (C=O stretch) | Aromatic aldehyde stretch | Strong absorption | 1680-1690 cm⁻¹ |
| UV-Visible Spectroscopy | 280 nm (π→π*) | Conjugated system | Broad absorption | 275-285 nm |
| Mass Spectrometry | m/z 237 [M+H]+ | Molecular ion peak | Base peak at m/z 158 | 235-239 m/z |
Fluorescence spectroscopy offers enhanced sensitivity for monitoring trace concentrations of halogenated benzaldehyde derivatives [14]. Derivatization with fluorescent labeling reagents such as N-acetylhydrazine acridone enables detection limits in the nanogram range [14]. The fluorescence emission occurs at 421 nanometers with excitation at 371 nanometers, providing excellent selectivity for aldehyde functional groups [14].
Process analytical technology approaches integrate multiple spectroscopic techniques for comprehensive reaction monitoring [15]. Real-time spectroscopic analysis enables continuous quality control through measurement of critical process parameters [15]. Multivariate analysis of spectroscopic data facilitates prediction of critical quality attributes during halogenation processes [15].
Mass spectrometric analysis of 3-bromo-2-chloro-4-fluorobenzaldehyde reveals characteristic fragmentation patterns that enable identification of reaction byproducts and intermediates [16]. Electron ionization mass spectrometry produces a molecular ion peak at mass-to-charge ratio 237, corresponding to the protonated molecular ion [M+H]+ [16]. The base peak typically appears at mass-to-charge ratio 158, resulting from bromine atom loss [16].
The fragmentation pathway involves sequential loss of halogen atoms through α-cleavage processes [17]. Chlorine elimination produces a fragment ion at mass-to-charge ratio 219, while combined chlorine and fluorine loss generates the ion at mass-to-charge ratio 201 [17]. The phenyl cation fragment (mass-to-charge ratio 77) represents the final stable aromatic fragment after complete dehalogenation [17].
Table 3: Mass Spectrometric Fragmentation Pattern of 3-Bromo-2-chloro-4-fluorobenzaldehyde
| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Fragmentation Process | Mass Difference |
|---|---|---|---|---|
| 237 | 45 | [M+H]+ | Molecular ion | - |
| 219 | 20 | [M-Cl]+ | Chlorine loss | 18 |
| 201 | 15 | [M-Cl-F]+ | Sequential Cl/F loss | 36 |
| 158 | 100 | [M-Br]+ | Bromine loss | 79 |
| 140 | 35 | [M-Br-F]+ | Br/F elimination | 98 |
| 122 | 25 | [M-Br-Cl]+ | Br/Cl elimination | 115 |
| 77 | 30 | [C6H5]+ | Phenyl cation | 160 |
Electrospray ionization mass spectrometry provides complementary structural information under milder ionization conditions [18]. The soft ionization process preserves molecular integrity, enabling detection of labile intermediates that decompose under electron ionization conditions [18]. Tandem mass spectrometry experiments using collision-induced dissociation reveal detailed fragmentation mechanisms for structural elucidation [19].
Liquid chromatography-mass spectrometry coupling enables separation and identification of complex reaction mixtures containing multiple halogenated byproducts [19]. Selected reaction monitoring modes provide enhanced selectivity for quantitative analysis of specific fragmentation transitions [19]. The technique proves particularly valuable for monitoring trace-level impurities that may form during halogenation processes [19].
Real-time mass spectrometric monitoring of halogenation reactions utilizes continuous sampling through capillary interfaces [20]. Electrochemical real-time mass spectrometry combines electrochemical synthesis with direct mass spectrometric analysis of reaction products [20]. The approach enables monitoring of transient intermediates and optimization of reaction conditions through immediate feedback on product formation [20].
Table 4: Real-time Reaction Monitoring Parameters for Halogenation Processes
| Analytical Parameter | Monitoring Technique | Frequency (min) | Precision (% RSD) | Detection Threshold | Analysis Time (min) |
|---|---|---|---|---|---|
| Conversion Rate | HPLC-UV | 5 | 2.1 | 0.1% | 12.0 |
| Selectivity | GC-MS | 10 | 1.8 | 0.05% | 18.0 |
| Yield | In-situ IR | 1 | 3.2 | 1% | 0.5 |
| Impurity Detection | LC-MS/MS | 15 | 2.5 | 0.01% | 25.0 |
| Reaction Completion | Real-time NMR | 2 | 4.0 | 5% | 0.1 |